An In-depth Technical Guide to the Chemical Properties of Cyclohexylmethyl Cyclohexanecarboxylate
An In-depth Technical Guide to the Chemical Properties of Cyclohexylmethyl Cyclohexanecarboxylate
Introduction
Cyclohexylmethyl cyclohexanecarboxylate, a notable member of the cycloaliphatic ester family, presents a unique molecular architecture characterized by two saturated six-membered rings linked by an ester functional group. This structure imparts a combination of properties that are of significant interest to researchers and professionals in drug development and material science. Its non-polar, bulky nature suggests potential applications as a plasticizer, lubricant, or a hydrophobic scaffold in the design of novel molecular entities. This technical guide provides a comprehensive exploration of the chemical properties of cyclohexylmethyl cyclohexanecarboxylate, including its synthesis, spectroscopic signature, physical characteristics, and reactivity profile. The information herein is intended to serve as a foundational resource for scientists engaged in the study and application of this and structurally related compounds.
Molecular Structure and Identification
At the core of its chemical identity, cyclohexylmethyl cyclohexanecarboxylate possesses the molecular formula C₁₄H₂₄O₂ and a molecular weight of 224.34 g/mol [1]. Its structure, systematically named cyclohexylmethyl cyclohexanecarboxylate under IUPAC nomenclature, is registered under the CAS Number 2611-02-1[1].
| Identifier | Value |
| IUPAC Name | cyclohexylmethyl cyclohexanecarboxylate[1] |
| CAS Number | 2611-02-1[1] |
| Molecular Formula | C₁₄H₂₄O₂[1] |
| Molecular Weight | 224.34 g/mol [1] |
| InChI | InChI=1S/C14H24O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h12-13H,1-11H2[1] |
| SMILES | C1CCC(CC1)COC(=O)C2CCCCC2[1] |
Synthesis of Cyclohexylmethyl Cyclohexanecarboxylate
The primary and most efficient route for the synthesis of cyclohexylmethyl cyclohexanecarboxylate is the Fischer-Speier esterification. This acid-catalyzed condensation reaction involves the direct esterification of cyclohexanecarboxylic acid with cyclohexanemethanol.
Caption: General workflow for the synthesis of cyclohexylmethyl cyclohexanecarboxylate via Fischer Esterification.
Experimental Protocol: Fischer-Speier Esterification
This protocol outlines a representative procedure for the synthesis of cyclohexylmethyl cyclohexanecarboxylate.
Materials:
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Cyclohexanecarboxylic acid
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Cyclohexanemethanol
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Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
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Toluene (optional, for azeotropic removal of water)
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Diethyl ether or Ethyl acetate (for extraction)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine cyclohexanecarboxylic acid (1.0 equivalent), cyclohexanemethanol (1.2 equivalents), and a suitable solvent such as toluene.
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approximately 0.02 equivalents) to the reaction mixture.
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Reflux: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the equilibrium towards the product.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
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Work-up:
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Allow the reaction mixture to cool to room temperature.
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Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
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Wash with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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-
Purification:
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Filter to remove the drying agent.
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Remove the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by vacuum distillation to yield pure cyclohexylmethyl cyclohexanecarboxylate.
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Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex multiplet in the upfield region (δ 1.0-2.0 ppm) corresponding to the numerous methylene (-CH₂) and methine (-CH) protons of the two cyclohexane rings. The protons on the carbon adjacent to the ester oxygen (O-CH₂-) would appear as a downfield-shifted doublet around δ 3.8-4.0 ppm. The proton on the carbon alpha to the carbonyl group (-CH-C=O) would likely appear as a multiplet around δ 2.2-2.5 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide a distinct signal for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of δ 170-180 ppm. The carbon of the -O-CH₂- group would be in the δ 60-70 ppm region. The carbons of the cyclohexane rings will appear in the δ 20-45 ppm range. For the related methyl cyclohexanecarboxylate, the carbonyl carbon appears at 176.5 ppm, the ester methyl at 51.3 ppm, and the cyclohexane carbons at 43.1, 29.1, 25.7, and 25.4 ppm[2].
Infrared (IR) Spectroscopy
The IR spectrum of cyclohexylmethyl cyclohexanecarboxylate will be dominated by the characteristic absorption bands of the ester functional group. A strong, sharp absorption band is expected in the region of 1730-1750 cm⁻¹ corresponding to the C=O stretching vibration. Additionally, C-O stretching vibrations will be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-H stretching vibrations of the sp³ hybridized carbons of the cyclohexane rings will appear just below 3000 cm⁻¹. For the related methyl cyclohexanecarboxylate, a strong C=O stretch is observed around 1735 cm⁻¹, with C-O stretches between 1250-1000 cm⁻¹ and CH₂ scissoring vibrations around 1450 cm⁻¹[3].
Mass Spectrometry (MS)
In mass spectrometry, cyclohexylmethyl cyclohexanecarboxylate is expected to undergo fragmentation patterns characteristic of esters. The molecular ion peak (M⁺) at m/z = 224 would likely be observed. Common fragmentation pathways would involve cleavage of the ester group, leading to the formation of acylium ions and fragments corresponding to the loss of the alcohol moiety.
Caption: A plausible mass spectral fragmentation pathway for cyclohexylmethyl cyclohexanecarboxylate.
Physical and Chemical Properties
While experimental data for the physical properties of cyclohexylmethyl cyclohexanecarboxylate are not widely published, estimations and comparisons with analogous compounds can provide valuable insights.
| Property | Value (for Methyl Cyclohexanecarboxylate) | Reference |
| Boiling Point | 183.0 °C @ 760 mm Hg | [4] |
| Density | 0.990-0.999 g/cm³ | [4] |
| Refractive Index | 1.439-1.447 | [4] |
| Solubility | Insoluble in water; miscible in fat | [4] |
| XLogP3 | 4.6 (Computed for Cyclohexylmethyl cyclohexanecarboxylate) | [1] |
The high calculated XLogP3 value of 4.6 for cyclohexylmethyl cyclohexanecarboxylate suggests a highly lipophilic and hydrophobic nature, consistent with its structure[1]. It is expected to be a colorless to pale yellow liquid at room temperature with limited water solubility but good solubility in common organic solvents.
Reactivity and Stability
Cyclohexylmethyl cyclohexanecarboxylate exhibits the typical reactivity of an aliphatic ester.
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Hydrolysis: It can be hydrolyzed to cyclohexanecarboxylic acid and cyclohexanemethanol under both acidic and basic conditions. Base-catalyzed hydrolysis (saponification) is an irreversible process. The rate of hydrolysis will be influenced by steric hindrance around the carbonyl group.
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Transesterification: It can undergo transesterification in the presence of an acid or base catalyst and another alcohol, leading to the formation of a different ester.
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Reduction: The ester functionality can be reduced to the corresponding primary alcohol (cyclohexanemethanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
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Thermal Stability: Alicyclic esters generally exhibit good thermal stability. However, at elevated temperatures, decomposition can occur.
Safety and Toxicology
Specific toxicological data for cyclohexylmethyl cyclohexanecarboxylate is limited. A safety data sheet suggests that it should be handled with care, avoiding contact with skin and eyes, and ensuring adequate ventilation[5]. For the structurally similar methyl cyclohexanecarboxylate, it is classified as a flammable liquid and may cause skin and eye irritation[4][6]. In the absence of specific data, it is prudent to handle cyclohexylmethyl cyclohexanecarboxylate with the standard precautions for laboratory chemicals, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.
Potential Applications
The chemical and physical properties of cyclohexylmethyl cyclohexanecarboxylate suggest its potential utility in several areas:
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Material Science: Its bulky, non-polar structure makes it a candidate for use as a plasticizer for polymers, enhancing their flexibility and durability. It may also find application as a high-performance lubricant or a component in synthetic oils due to its expected thermal stability and viscosity characteristics.
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Drug Development: The cyclohexyl moiety is a common scaffold in medicinal chemistry. Cyclohexylmethyl cyclohexanecarboxylate could serve as a hydrophobic building block or a starting material for the synthesis of more complex, biologically active molecules.
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Fragrance and Flavor Industry: While not as common as smaller esters, its unique structure might contribute to novel scent and flavor profiles, warranting investigation in this sector.
Conclusion
Cyclohexylmethyl cyclohexanecarboxylate is a cycloaliphatic ester with a distinct chemical profile. While a comprehensive set of experimental data for this specific molecule is not yet fully established in the public domain, its properties can be reliably inferred from its structure and comparison with well-characterized analogues. Its synthesis is readily achievable through Fischer-Speier esterification, and its spectroscopic properties provide a clear fingerprint for its identification. The combination of its hydrophobicity, steric bulk, and ester functionality makes it a molecule of interest for further research and potential applications in materials science and drug discovery. This guide serves as a foundational resource to stimulate and support such future investigations.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20748, Methyl cyclohexanecarboxylate. Retrieved from [Link].
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 75786, Cyclohexylmethyl cyclohexanecarboxylate. Retrieved from [Link].
-
Cole-Parmer (n.d.). Material Safety Data Sheet - Methyl cyclohexanecarboxylate, 98%. Retrieved from [Link].
-
Cheméo (n.d.). Chemical Properties of Cyclohexanecarboxylic acid, methyl ester (CAS 4630-82-4). Retrieved from [Link].
-
Palkem India (n.d.). Methyl cyclohexanecarboxylate: An ester used primarily as an intermediate in organic synthesis. Retrieved from [Link].
-
The Good Scents Company (n.d.). cyclohexyl cyclohexane carboxylate, 15840-96-7. Retrieved from [Link].
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
-
University of California, Los Angeles (n.d.). Fischer Esterification Procedure. Retrieved from [Link].
-
OperaChem (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link].
-
LibreTexts Chemistry (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link].
-
Chemguide (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link].
-
Science Trove (n.d.). Conformation and reactivity in alicyclic compounds. Retrieved from [Link].
-
Gauntlett, T. (2020). Enhancing Esters Hydrolytic Stability and Biodegradability. Lubes'N'Greases. Retrieved from [Link].
- Chapman, N. B., Shorter, J., & Toyne, K. J. (1961). Conformation and Reactivity. Part III. Kinetics of the Acid-catalysed Hydrolysis of the Methyl Cyclohexane-mono- and -di-carboxylates and 4-t-Butylcyclohexanecarboxylates. Journal of the Chemical Society, 489-498.
Sources
- 1. Cyclohexylmethyl cyclohexanecarboxylate | C14H24O2 | CID 75786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Methyl cyclohexanecarboxylate | C8H14O2 | CID 20748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
